molecular formula C23H22N4O3 B15239711 N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide

N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide

Cat. No.: B15239711
M. Wt: 402.4 g/mol
InChI Key: OXDCDRGDMXUVDT-UHFFFAOYSA-N
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Description

“N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This specific compound features a benzofuro-pyrimidine core, which is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzofuro-pyrimidine core, followed by the introduction of the piperidine and methoxyphenyl groups. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Advanced techniques such as high-performance liquid chromatography (HPLC) might be used for purification.

Chemical Reactions Analysis

Types of Reactions

“N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which “N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide” exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzofuro[3,2-d]pyrimidin-4-yl)-N-phenylpiperidine-3-carboxamide
  • N-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylphenyl)piperidine-3-carboxamide

Uniqueness

“N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide” is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets or alter its pharmacokinetic properties.

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C23H22N4O3/c1-29-17-10-8-16(9-11-17)27(23(28)15-5-4-12-24-13-15)22-21-20(25-14-26-22)18-6-2-3-7-19(18)30-21/h2-3,6-11,14-15,24H,4-5,12-13H2,1H3

InChI Key

OXDCDRGDMXUVDT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C2=NC=NC3=C2OC4=CC=CC=C43)C(=O)C5CCCNC5

Origin of Product

United States

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